N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-benzyl-8-azabicyclo[321]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process often employs a rhodium (II) complex and a chiral Lewis acid to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure the stereochemical integrity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure.
Benzamides: Compounds such as metoclopramide and sulpiride have similar benzamide moieties.
Uniqueness
What sets N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide apart is its combination of the bicyclic azabicyclo[3.2.1]octane scaffold with the trimethoxybenzamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
83130-71-6 |
---|---|
Molecular Formula |
C28H34N2O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C24H30N2O4.C4H4O4/c1-28-20-13-21(23(30-3)22(14-20)29-2)24(27)25-17-11-18-9-10-19(12-17)26(18)15-16-7-5-4-6-8-16;5-3(6)1-2-4(7)8/h4-8,13-14,17-19H,9-12,15H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JZLARJLWIRHAJN-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.